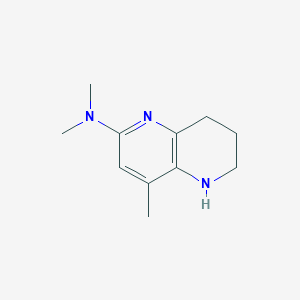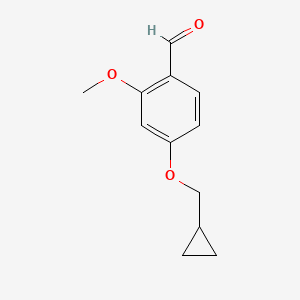
(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol
Overview
Description
“(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol” is a heterocyclic building block with the empirical formula C7H6F3NO . It is used as a reactant in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of “(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol” is represented by the SMILES stringOCc1ccc (nc1)C (F) (F)F . It has a molecular weight of 177.12 . Chemical Reactions Analysis
Trifluoromethylpyridines, including “(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol”, are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
“(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol” has a predicted boiling point of 191.1±35.0 °C and a predicted density of 1.362±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Pharmaceutical Research
Fluorinated pyridine derivatives, like the one you’ve mentioned, are often used in pharmaceutical research due to their potential in drug development. They can serve as building blocks for compounds targeting various diseases, including neurodegenerative disorders like Alzheimer’s, where PET imaging is used to detect neurofibrillary tangles (NFTs) .
Agrochemical Synthesis
These compounds are also valuable in the agrochemical industry. For example, they can be intermediates in the synthesis of pesticides such as chlorfenapyr, which shows herbicidal activity and controls cyanobacteria in water .
Catalysis
In catalysis, fluorinated pyridines can act as ligands to facilitate reactions. They have been used in the regioselective preparation of tetramethylbiphenyls via oxidative coupling reactions catalyzed by palladium .
Crop Protection
The derivatives of trifluoromethylpyridine (TFMP), a related compound, are extensively used for protecting crops from pests. This indicates that your compound could potentially be explored for similar applications .
Biomedical Research
In biomedical research, fluorinated pyridines are part of the structure of some FDA-approved drugs, suggesting that your compound might find applications in developing new therapeutics .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQPVJADWIMNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Chloro-4-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406569.png)
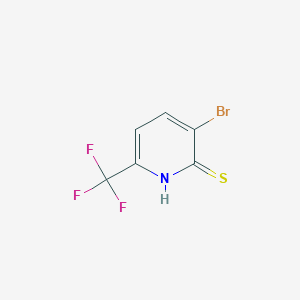
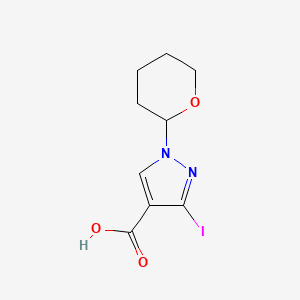
![[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol](/img/structure/B1406573.png)
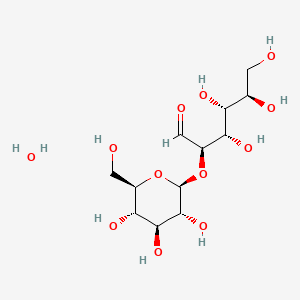
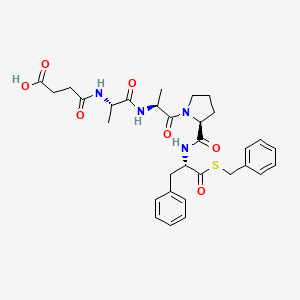
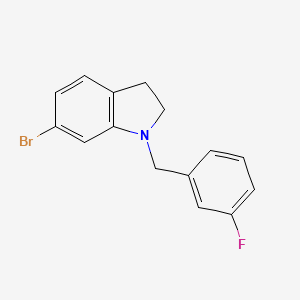

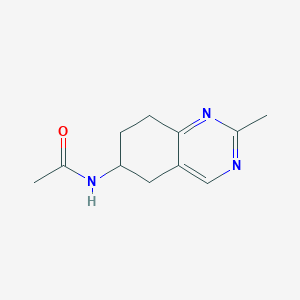
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester](/img/structure/B1406586.png)
